An In-depth Technical Guide to 2-Phenoxypropionic Acid: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 2-Phenoxypropionic Acid: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxypropionic acid is a versatile organic compound that serves as a crucial building block in various chemical syntheses, from agrochemicals to pharmaceuticals.[1] Its structure, featuring a phenoxy group attached to a propionic acid moiety, provides a scaffold for the development of a wide range of derivatives with diverse biological activities. This technical guide provides an in-depth exploration of the chemical properties, stereochemistry, synthesis, and spectroscopic characterization of 2-phenoxypropionic acid, with a particular focus on its relevance to drug discovery and development.
Chemical Structure and Stereochemistry
2-Phenoxypropionic acid, with the chemical formula C₉H₁₀O₃, is an aromatic ether and a carboxylic acid.[2] The core structure consists of a phenoxy group linked to a propionic acid backbone at the second carbon.
Chirality and Enantiomers
A key feature of 2-phenoxypropionic acid is the presence of a chiral center at the C2 position of the propionic acid chain. This chirality gives rise to two enantiomers: (R)-2-phenoxypropionic acid and (S)-2-phenoxypropionic acid. The stereochemistry of these enantiomers is of paramount importance in pharmaceutical applications, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] For instance, the therapeutic activity of many non-steroidal anti-inflammatory drugs (NSAIDs) derived from 2-arylpropionic acids resides primarily in the (S)-enantiomer.[4]
Caption: General structure of 2-phenoxypropionic acid and its (R) and (S) enantiomers.
Physicochemical and Spectroscopic Properties
Understanding the physicochemical and spectroscopic properties of 2-phenoxypropionic acid is fundamental for its handling, characterization, and application in research and development.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 112-115 °C | |
| Boiling Point | 265 °C | |
| CAS Number | 940-31-8 (racemic) | [2] |
| PubChem CID | 13658 (racemic) | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-phenoxypropionic acid.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-phenoxypropionic acid is characterized by signals corresponding to the aromatic protons of the phenoxy group, the methine proton at the chiral center, and the methyl protons. The aromatic protons typically appear as a multiplet in the range of δ 6.8-7.3 ppm. The methine proton (CH) gives a quartet around δ 4.7 ppm, coupled to the methyl protons. The methyl protons (CH₃) appear as a doublet around δ 1.6 ppm, coupled to the methine proton. The acidic proton of the carboxylic acid group is a broad singlet, often observed above δ 10 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Key chemical shifts include the carbonyl carbon of the carboxylic acid around 175 ppm, the aromatic carbons between 115 and 160 ppm, the methine carbon (CH) at approximately 72 ppm, and the methyl carbon (CH₃) around 18 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of 2-phenoxypropionic acid displays characteristic absorption bands for its functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-O-C stretching of the ether linkage appears in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions.
Mass Spectrometry (MS): The mass spectrum of 2-phenoxypropionic acid shows a molecular ion peak (M⁺) at m/z 166. Common fragmentation patterns involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ether bond.
Synthesis of 2-Phenoxypropionic Acid
The synthesis of 2-phenoxypropionic acid can be achieved through several routes, with the Williamson ether synthesis being a common and versatile method.[5][6][7][8]
Williamson Ether Synthesis (Racemic)
This method involves the reaction of a phenoxide with an α-halo propionic acid or its ester. The phenoxide is typically generated in situ by treating phenol with a base such as sodium hydroxide.
Caption: Reaction scheme for the Williamson ether synthesis.
Experimental Protocol:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as ethanol or water. Add an equimolar amount of sodium hydroxide and stir the mixture until the phenol is completely dissolved, forming sodium phenoxide.
-
Nucleophilic Substitution: To the solution of sodium phenoxide, add an equimolar amount of 2-bromopropionic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a dilute mineral acid (e.g., HCl) to a pH of approximately 1-2. This will protonate the carboxylate and precipitate the 2-phenoxypropionic acid.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Enantioselective Synthesis
The synthesis of specific enantiomers of 2-phenoxypropionic acid is crucial for pharmaceutical applications. This can be achieved through various methods, including the use of chiral starting materials or chiral catalysts.
(R)-2-Phenoxypropionic Acid Synthesis: One approach to synthesize the (R)-enantiomer involves starting with (S)-2-chloropropionic acid, which can be derived from the natural amino acid L-alanine.[9] The reaction with phenol proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the chiral center, yielding (R)-2-phenoxypropionic acid.[9]
(S)-2-Phenoxypropionic Acid Synthesis: Similarly, the (S)-enantiomer can be synthesized from (R)-2-chloropropionic acid. Alternatively, enzymatic kinetic resolution of racemic 2-phenoxypropionic acid or its esters can be employed to selectively isolate the (S)-enantiomer.[4]
Applications in Drug Development
2-Phenoxypropionic acid and its derivatives have garnered significant interest in the field of drug development, primarily as anti-inflammatory agents.
Mechanism of Action: COX Inhibition
Many derivatives of 2-phenoxypropionic acid function as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[10][11] Prostaglandins are key mediators of inflammation, pain, and fever.
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.
By inhibiting COX enzymes, 2-phenoxypropionic acid derivatives reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The development of selective COX-2 inhibitors is a major goal in NSAID research to minimize the gastrointestinal side effects associated with the inhibition of COX-1.[10][11]
Caption: Simplified signaling pathway of COX inhibition by NSAIDs.
Conclusion
2-Phenoxypropionic acid is a molecule of significant interest to researchers in both academia and industry. Its chiral nature and versatile reactivity make it a valuable precursor for the synthesis of a wide array of compounds, particularly in the development of new therapeutic agents. A thorough understanding of its chemical properties, structure, and synthetic methodologies, as detailed in this guide, is essential for harnessing its full potential in scientific research and drug discovery.
References
- BenchChem. (2025). Enantioselective Synthesis of (S)-(+)
- An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (2020).
- ChemicalBook. (n.d.). 2-Phenoxypropionic acid(940-31-8) 13C NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). 2-Phenoxypropionic acid(940-31-8) 1H NMR spectrum. ChemicalBook.
- The Versatile Role of (R)-2-Phenoxypropionic Acid in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000237). HMDB.
- ChemicalBook. (n.d.). 2-PHENYLPROPIONIC ACID(492-37-5) 13C NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). (r)-(+)-2-phenoxypropionic acid(1129-46-0) 1 h nmr. ChemicalBook.
- The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.
- ChemicalBook. (n.d.). 2-PHENYLPROPIONIC ACID(492-37-5) 1H NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). 2-Phenoxypropionic acid(940-31-8) IR2 spectrum. ChemicalBook.
- BenchChem. (2025). Application Note: Evaluating 2-(4-Phenylphenoxy)propanoic Acid and its Analogs in Cyclooxygenase (COX) Inhibition Assays. BenchChem.
- PubChem. (n.d.). DL-2-Phenoxypropionic acid.
- Sigma-Aldrich. (n.d.). 2-Phenoxypropionic acid ≥98%. Sigma-Aldrich.
- Fisher Scientific. (n.d.). 2-phenoxypropionic acids. Fisher Scientific.
- Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives. (1979).
- The Williamson Ether Synthesis. (n.d.). Diablo Valley College.
- SpectraBase. (n.d.). 2-Phenoxypropionic acid, (octahydroquinolizin-1-yl)methyl ester - Optional[13C NMR] - Chemical Shifts.
- BenchChem. (2025). Application Notes & Protocols: Enantioselective Synthesis of Chiral Phenylpropanoic Acids. BenchChem.
- SpectraBase. (n.d.). 2-Phenoxypropionic acid - Optional[MS (GC)] - Spectrum.
- Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison.
- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- ResearchGate. (n.d.). The FTIR vibrational frequencies and their associated functional groups... [Download Table].
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Cox 1 and cox 2 inhibitirs. (2022, November 26). SlideShare.
- PubChem. (n.d.). 2-Phenylpropionic acid.
- StatPearls. (2023). COX Inhibitors.
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2017).
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Indian Journal of Pharmaceutical Sciences.
- Science Ready. (n.d.).
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). James Madison University.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- Infrared Spectroscopy. (n.d.).
- The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. (2023).
- THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. (2013). Protein Science.
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (2011).
Sources
- 1. US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives - Google Patents [patents.google.com]
- 2. DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]


